molecular formula C10H13NO B1655656 2,6-Trimethylbenzaldoxime CAS No. 40188-34-9

2,6-Trimethylbenzaldoxime

Cat. No. B1655656
CAS RN: 40188-34-9
M. Wt: 163.22 g/mol
InChI Key: QYZKLTLEVQDKFJ-IZZDOVSWSA-N
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Description

2,6-Trimethylbenzaldoxime is a chemical compound with the molecular formula C10H13NO and the IUPAC name 2,6-dimethylbenzene-1-carbaldehyde oxime. It is a white crystalline solid that is used in various scientific research applications.

Scientific Research Applications

Oxygen-insensitive Enzymatic Reduction of Oximes to Imines

A study focused on the reduction of oximes, including 2,4,6-trimethylacetophenone oxime and (E)-2,4,6-trimethylbenzaldoxime, to imines under both anaerobic and aerobic conditions. This research found that pig and human liver microsomes, among other biological systems, could catalyze the conversion of ketoximes to the corresponding stable imine, highlighting a potential biochemical application of oximes in enzymatic reactions. The study indicates the enzymatic reduction pathway of aldoximes like 2,4,6-trimethylbenzaldoxime likely proceeds through enzymatic reduction to yield the intermediate imine, subsequently hydrolyzed to the aldehyde and then oxidized to the corresponding benzoic acid (Heberling, Girreser, Wolf, & Clement, 2006).

Anti-Candida Properties of Structural Isomers

Research on the anti-Candida efficacy of asaronaldehyde and its structural isomers, including 2,4,6-trimethoxybenzaldehyde, explored their potential as antifungal agents. This study provides insights into the antimicrobial applications of compounds structurally related to 2,6-Trimethylbenzaldoxime, indicating significant anti-Candida activity and suggesting their use in developing new antifungal treatments (Rajput, Shinde, Routh, & Karuppayil, 2013).

Synthesis and Pharmacology of Conformationally Restricted SERMs

A study on the synthesis and evaluation of selective estrogen receptor modulators (SERMs) involved modifications to the 2-arylbenzothiophene core of raloxifene, showcasing the application of similar compounds in the development of pharmaceutical agents targeting estrogen receptors. These findings highlight the versatility of such compounds in medicinal chemistry and drug development (Grese et al., 1998).

Formation of Sulfatoglucosides from Exogenous Aldoximes in Plants

Another research area explored the conversion of aryl and aliphatic aldoximes to sulfatoglucosides in various plants. This study demonstrates the application of aldoximes in understanding plant metabolism and biochemistry, offering insights into how plants interact with exogenous chemical compounds (Grootwassink, Balsevich, & Kolenovsky, 1990).

Preventive Effect of Trimidox on Oxidative Stress

Research on trimidox, a compound with a structure and function that could be considered in the broader context of oxime applications, demonstrated its radical scavenging activity and potential as an anticancer agent by preventing oxidative stress. This highlights the therapeutic potential of oxime derivatives in combating oxidative stress and cancer (Kanno et al., 2007).

properties

IUPAC Name

(NE)-N-[(2,4,6-trimethylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-6,12H,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZKLTLEVQDKFJ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=N/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60418728
Record name NSC138982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Trimethylbenzaldoxime

CAS RN

40188-34-9
Record name 2,6-Trimethylbenzaldoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC138982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 120 ml of ethanol and 60 ml of water were added 29.6 g (0.2 mole) of 2,4,6-trimethylbenzaldehyde, 32.8 g (0.4 mole) of sodium acetate and 20.7 g (0.3 mole) of hydroxylamine hydrochloride, and the mixture was heated under reflux for 2 hours. After the reaction, the reaction mixture was added to 500 ml of water. The precipitated crystals were collected by filtration to give 28 g (0.17 mole) of 2,4,6-trimethylbenzaldoxime.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.